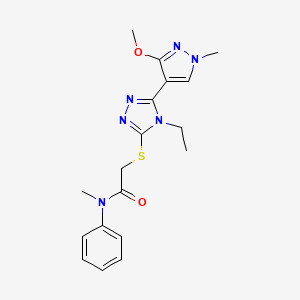
3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as BZSQ, is a quinazoline derivative that has been the subject of scientific research in recent years. This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. In
Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities. The compounds were synthesized and tested against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, highlighting the potential of quinazoline derivatives in antimicrobial research (Vidule, 2011).
Antitumoral Agents
Several quinazolinone derivatives have been evaluated for their potential anticancer activities. In particular, novel quinazolones bearing different substituents showed promising in vitro antitumor activity against Ehrlich Ascites Carcinoma cells. This research opens new avenues for the development of antitumor agents based on quinazoline structures (Ghorab et al., 1998).
Antiviral Activity
Compounds derived from quinazoline, specifically 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones, have shown significant antiviral activity against DNA- and RNA-viruses, including vaccinia, herpes simplex virus type 1, and influenza A virus. This finding highlights the potential of these compounds in antiviral therapy and the broader scope of quinazoline derivatives in medicinal chemistry (Gütschow et al., 1995).
Enzyme Inhibition
A study on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides highlighted their screening against butyrylcholinesterase (BChE) enzyme. This research indicates the potential of these compounds for use in treating diseases associated with cholinesterase, such as Alzheimer's disease, by inhibiting the BChE enzyme (Khalid et al., 2016).
Synthetic Applications
The synthesis of quinazoline derivatives also holds importance in organic chemistry, with applications in the development of new synthetic routes and methodologies. For example, the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones demonstrated not only the potential of these compounds as antitumoral agents but also the advancement in synthetic organic chemistry for creating structurally complex molecules efficiently (Wu, Zhang, & Li, 2013).
properties
IUPAC Name |
3-(1-benzylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)28(26,27)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEXNELZTQYZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(benzylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2757279.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)



![2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2757286.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2757290.png)
![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)



![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)
